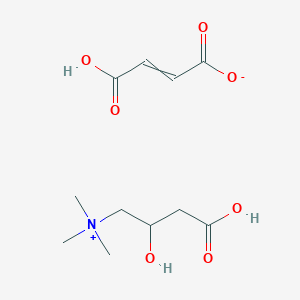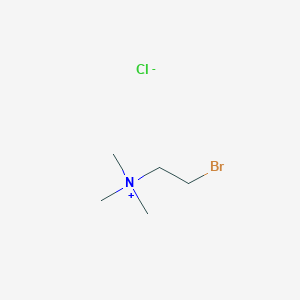
1-(Benzylmethylamino)-3-phenyl-3-(3-(1-pyrrolidinyl)propyl)-2-indolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a benzyl(methyl)amino group, a phenyl group, and a pyrrolidinylpropyl group attached to an indolinone core.
Preparation Methods
The synthesis of 1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone involves its interaction with specific molecular targets and pathways. The indole core can bind to multiple receptors, influencing various biological processes . The compound’s benzyl(methyl)amino group and pyrrolidinylpropyl group contribute to its binding affinity and specificity, enhancing its biological activity.
Comparison with Similar Compounds
1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Indole-3-carbinol: Studied for its anticancer effects.
Properties
CAS No. |
33456-19-8 |
|---|---|
Molecular Formula |
C29H33N3O |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-[benzyl(methyl)amino]-3-phenyl-3-(3-pyrrolidin-1-ylpropyl)indol-2-one |
InChI |
InChI=1S/C29H33N3O/c1-30(23-24-13-4-2-5-14-24)32-27-18-9-8-17-26(27)29(28(32)33,25-15-6-3-7-16-25)19-12-22-31-20-10-11-21-31/h2-9,13-18H,10-12,19-23H2,1H3 |
InChI Key |
UDXSERIMJLXREC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)N2C3=CC=CC=C3C(C2=O)(CCCN4CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




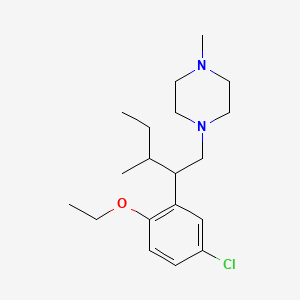
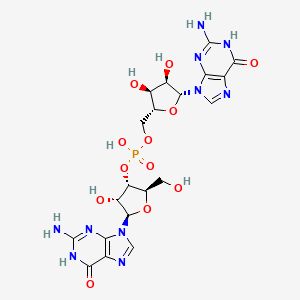
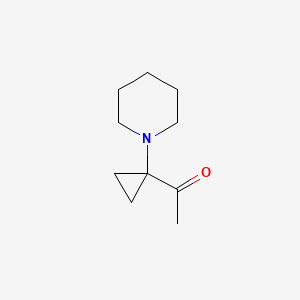
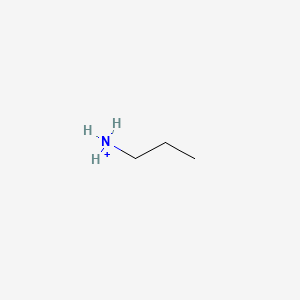
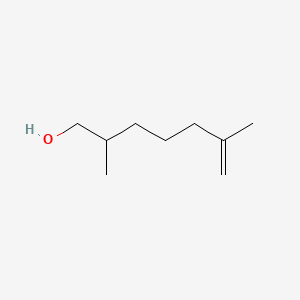
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
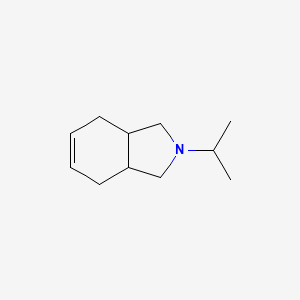
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)

